N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-methylpropyl)glycinamide
Overview
Description
N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-methylpropyl)glycinamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-methylpropyl)glycinamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzylamine, 4-chlorobenzenesulfonyl chloride, and 2-methylpropylamine.
Formation of Intermediate Compounds: The initial step involves the reaction of 4-bromobenzylamine with 4-chlorobenzenesulfonyl chloride under controlled conditions to form an intermediate sulfonamide.
Coupling Reaction: The intermediate sulfonamide is then reacted with 2-methylpropylamine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final glycinamide compound.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N2-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-methylpropyl)glycinamide may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-methylpropyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or phenyl derivatives.
Scientific Research Applications
N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-methylpropyl)glycinamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) in drug development.
Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: Explored for its potential use in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N2-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-methylpropyl)glycinamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to specific active sites, modulating the activity of the target protein and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-bromobenzyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methylpropyl)glycinamide
- N~2~-(4-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-methylpropyl)glycinamide
Uniqueness
N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-methylpropyl)glycinamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interaction with biological targets. The combination of these substituents may confer distinct properties compared to similar compounds, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(2-methylpropyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrClN2O3S/c1-14(2)11-22-19(24)13-23(12-15-3-5-16(20)6-4-15)27(25,26)18-9-7-17(21)8-10-18/h3-10,14H,11-13H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGSJIHLVNIDKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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